Amprotropine phosphate
Overview
Description
Amprotropine phosphate is a chemical compound known for its antispasmodic properties. It is the phosphate salt of 3-diethylamine, 2,2-dimethylpropanol tropic acid ester. This compound is primarily used for its parasympathetic effects, which include the relaxation of the tone of the stomach and inhibition of peristaltic activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of amprotropine phosphate involves the esterification of tropic acid with 3-diethylamine, 2,2-dimethylpropanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The resulting ester is then reacted with phosphoric acid to form the phosphate salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Amprotropine phosphate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Amprotropine phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Industry: Used in the production of pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
Amprotropine phosphate exerts its effects by acting on the parasympathetic nervous system. It binds to muscarinic acetylcholine receptors, inhibiting their activity and leading to the relaxation of smooth muscles. This mechanism is similar to that of atropine, another well-known antispasmodic agent .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another antispasmodic agent with similar parasympathetic effects.
Scopolamine: Known for its use in treating motion sickness and postoperative nausea.
Hyoscyamine: Used to treat various gastrointestinal disorders
Uniqueness
Amprotropine phosphate is unique in its specific chemical structure, which allows for a distinct profile of pharmacological effects. Its phosphate salt form enhances its solubility and stability, making it a preferred choice in certain pharmaceutical formulations .
Properties
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 3-hydroxy-2-phenylpropanoate;phosphoric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO3.H3O4P/c1-5-19(6-2)13-18(3,4)14-22-17(21)16(12-20)15-10-8-7-9-11-15;1-5(2,3)4/h7-11,16,20H,5-6,12-14H2,1-4H3;(H3,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHASIXBUOZWGHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1.OP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
148-32-3 (Parent) | |
Record name | Amprotropine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50928381 | |
Record name | Phosphoric acid--3-(diethylamino)-2,2-dimethylpropyl 3-hydroxy-2-phenylpropanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134-53-2 | |
Record name | Benzeneacetic acid, α-(hydroxymethyl)-, 3-(diethylamino)-2,2-dimethylpropyl ester, phosphate (1:1) (salt) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Amprotropine phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid--3-(diethylamino)-2,2-dimethylpropyl 3-hydroxy-2-phenylpropanoate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50928381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMPROTROPINE PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6831EK981Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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